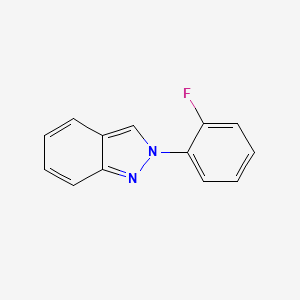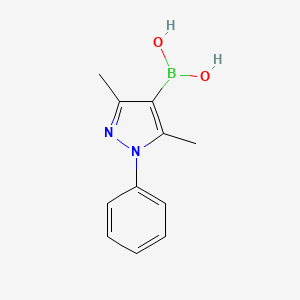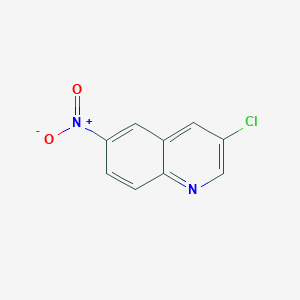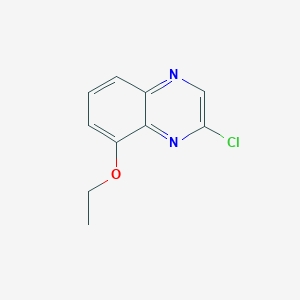
5-Chlorochroman-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorochroman-3-carboxylic acid: is an organic compound with the molecular formula C10H9ClO3 . It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-3-carboxylic acid typically involves a multi-step reaction process. One common method starts with 2H-1-Benzopyran-3-carboxaldehyde, 5-chloro- as the starting material. The reaction proceeds through the following steps :
Step 1: Silver nitrate and sodium hydroxide in ethanol and water at 85°C under an inert atmosphere.
Step 2: Sodium amalgam and sodium hydroxide at 20°C under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 5-Chlorochroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: 5-Chlorochroman-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: In the industrial sector, this compound is used in the production of polymers, nanomaterials, and other advanced materials .
作用機序
The exact mechanism of action of 5-Chlorochroman-3-carboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, chroman derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation .
類似化合物との比較
- 2H-1-Benzopyran-3-carboxylic acid
- 5-Chloro-2H-1-benzopyran-3-carboxylic acid
- Chroman-3-carboxylic acid
Uniqueness: 5-Chlorochroman-3-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position of the chroman ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
5-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChIキー |
LJVZJTXYAQJLQD-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)




![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)

